molecular formula C23H27N5O B14095440 (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B14095440
M. Wt: 389.5 g/mol
InChI Key: QSSFTJCECLKGLG-UHFFFAOYSA-N
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Description

The compound “(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone” is a hybrid organic molecule featuring a methanone core bridging two pharmacologically significant moieties: a 4-benzylpiperidin-1-yl group and a 5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl unit. The piperidine ring, substituted with a benzyl group, is a common scaffold in CNS-targeting drugs due to its ability to modulate receptor binding and pharmacokinetics.

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C23H27N5O/c1-16-8-9-20(14-17(16)2)24-22-21(25-27-26-22)23(29)28-12-10-19(11-13-28)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H2,24,25,26,27)

InChI Key

QSSFTJCECLKGLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.

    Coupling Reactions: The final step involves coupling the piperidine and triazole rings through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests it may interact with proteins or enzymes, making it a candidate for drug discovery.

Medicine

In medicine, (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new medications.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of a benzylpiperidine and a substituted triazole. Below is a comparison with key analogues:

Compound Name/Structure Core Features Key Differences Hypothesized Properties
Target Compound Piperidine-triazole methanone, 3,4-dimethylphenylamino substituent N/A High lipophilicity (benzyl group); potential for CNS penetration
3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine () Piperidine-triazole, no methanone or aryl substituents Simpler structure with unsubstituted triazole Lower molecular weight; reduced steric hindrance may enhance solubility
(4-Methylpiperazin-1-yl)(pyrimidin-2-yl)methanone () Piperazine-pyrimidine methanone Pyrimidine instead of triazole; methylpiperazine substituent Potential kinase inhibition (pyrimidine core); altered pharmacokinetics
EP 1 808 168 B1 Derivatives () Pyrazole-pyrimidine methanones with sulfonyl groups Heterocyclic diversity (pyrazole/pyrimidine vs. triazole/piperidine) Enhanced metabolic stability (sulfonyl groups); possible antiviral activity

Key Observations

Lipophilicity : The benzyl group in the target compound likely increases logP compared to analogues with smaller substituents (e.g., methylpiperazine in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Complexity: The methanone bridge and triazole-aryl linkage suggest multi-step synthesis, contrasting with simpler derivatives like those in .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (0.45–0.60) to piperidine- and triazole-containing derivatives. Lower similarity (<0.30) is observed with pyrimidine- or pyrazole-based analogues (e.g., –8), highlighting distinct pharmacophoric features . Graph-based comparisons () further reveal shared subgraphs (e.g., piperidine rings) but divergent functional groups .

Research Findings and Data Gaps

  • Structural Data: No crystallographic data for the target compound are available in the evidence.

Biological Activity

The compound (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone represents a novel structure with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety linked to a triazole derivative. Its molecular formula is C19_{19}H22_{22}N4_{4}O, with a molecular weight of approximately 322.41 g/mol. The presence of both the piperidine and triazole rings suggests diverse biological interactions.

Pharmacological Properties

The compound exhibits a range of biological activities:

  • Dopaminergic Activity : The benzylpiperidine component is known for its role as a monoamine releasing agent, particularly for dopamine and norepinephrine. Studies indicate it has a selectivity ratio of 20 to 48 for dopamine release compared to serotonin .
  • Anticancer Potential : Preliminary studies suggest that derivatives of the triazole moiety may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this one have shown effectiveness against human breast and colorectal cancer cells .
  • Neuroprotective Effects : The compound's structural features suggest potential neuroprotective effects through mechanisms involving NMDA receptor antagonism, similar to other benzylpiperidine derivatives .

The biological activity of (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is likely mediated through multiple pathways:

  • Enzyme Inhibition : The triazole ring may interact with various enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may act as an antagonist or partial agonist at certain neurotransmitter receptors, influencing dopaminergic and serotonergic systems.
  • Cellular Uptake : The lipophilic nature of the compound enhances its ability to cross biological membranes, facilitating its action within the central nervous system.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone:

StudyFindings
Lin et al. (2015)Investigated the anticancer properties of related compounds; showed significant inhibition of cell proliferation in MCF-7 and HT-29 cancer cell lines .
PMC Study (2024)Reported on the benzoylpiperidine fragment's role in drug development; highlighted its efficacy against various cancer types with IC50 values ranging from 7.9 to 92 µM .
Science.gov (2018)Identified structural motifs in piperidine derivatives that enhance their biological activity; suggested optimization for improved efficacy against neurodegenerative diseases .

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